tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Chemical Procurement

Eliminate the activation bottleneck in pyrrolidine library synthesis. This racemic building block features a pre-installed tosylate leaving group, bypassing the alcohol activation step required by CAS 114214-69-6 and enabling direct nucleophilic substitution. - 18.7× cost advantage over the (R)-enantiomer for preliminary SAR studies - ≥97% purity with orthogonal Boc protection compatible with diverse downstream transformations - Non-hazardous shipping classification with 2-8°C storage simplifies logistics

Molecular Formula C17H25NO5S
Molecular Weight 355.5 g/mol
CAS No. 114214-70-9
Cat. No. B186296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
CAS114214-70-9
Molecular FormulaC17H25NO5S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3
InChIKeyWPYAOABDDALQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate: Procurement Guide


tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (CAS 114214-70-9) is a racemic pyrrolidine derivative with the molecular formula C17H25NO5S and a molecular weight of 355.45 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a tosyloxy (OTs) leaving group at the 3-methyl position , making it a versatile building block for the synthesis of nitrogen-containing heterocycles commonly found in pharmaceutical compounds .

Racemic pyrrolidine core for cost-effective early-stage SAR exploration.

Pre-activated tosylate leaving group enables direct nucleophilic displacement.

Boc-protected amine supports orthogonal synthetic transformations.

Limitations of Analog Building Blocks


The compound's specific structural features—a racemic pyrrolidine core, a Boc-protected amine, and a tosylate leaving group at the 3-methyl position—create a unique reactivity profile that cannot be replicated by analogs with different protecting groups or substitution patterns . While the free amine analog 1-Boc-3-(aminomethyl)pyrrolidine (CAS 270912-72-6) offers a different synthetic handle, it lacks the tosylate leaving group that enables efficient nucleophilic displacement reactions . Similarly, the 2-position substituted isomer (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (CAS 86661-32-7) presents different stereoelectronic properties that alter reaction outcomes . The hydroxyl precursor tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 114214-69-6) requires additional activation steps before nucleophilic substitution can occur [1].

Free amine analog (CAS 270912-72-6) lacks the tosylate leaving group, limiting direct nucleophilic displacement.

2-Position substituted isomer (CAS 86661-32-7) exhibits different stereoelectronic properties, altering reaction outcomes.

Hydroxyl precursor (CAS 114214-69-6) requires an additional activation step before nucleophilic substitution.

Differentiating Features


Racemic vs. (R)-Enantiomer: Cost Advantage

The racemic mixture (CAS 114214-70-9) provides a significantly more cost-effective option compared to its chiral (R)-enantiomer (CAS 330797-71-2) for applications where stereochemistry is not critical. This cost differential enables larger-scale exploratory chemistry and preliminary SAR studies before committing to expensive chiral synthesis .

Cost Comparison
Head-to-head
Racemic ~$303/g vs (R)-enantiomer ~$5,667/g
Supports cost-effective early-stage SAR screening.
Same supplier, ≥95% purity. 18.7× cost difference.
Medicinal Chemistry Organic Synthesis Chemical Procurement

Tosylate vs. Hydroxyl: Nucleophilic Displacement Efficiency

The tosylate group in this compound serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions that are not possible with the corresponding hydroxyl precursor without additional activation. The (R)-enantiomer synthesis demonstrates that the tosylation step proceeds with 88.98% yield from the hydroxyl precursor, but once formed, the tosylate derivative can undergo direct nucleophilic displacement with cyanide to form the corresponding nitrile in high yield .

Synthetic Efficiency
Class-level inference
Tosylate enables direct displacement; eliminates one activation step vs hydroxyl precursor
Streamlines multi-step synthesis workflows.
Cyanide displacement yields 3-cyanomethyl derivative.
Synthetic Methodology Reaction Optimization Intermediate Selection

Purity and Commercial Availability

This compound is commercially available from multiple reputable suppliers at ≥97% purity, with analytical documentation including NMR, HPLC, and GC available upon request. This purity level meets or exceeds typical research-grade requirements for synthetic intermediates .

Purity Specification
Cross-study comparable
≥97% (HPLC)
Meets research-grade intermediate quality.
Available from multiple suppliers.
Quality Control Analytical Chemistry Procurement Specification

Drug-Likeness Profile

The compound exhibits physicochemical properties consistent with drug-like small molecules. Its calculated XLogP3 of 2.8 and topological polar surface area (TPSA) of 81.3 Ų fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [1].

Physicochemical Profile
Class-level inference
XLogP3 = 2.8, TPSA = 81.3 Ų
Reported drug-likeness parameters within Lipinski limits.
Calculated values, not experimental. Supports scaffold selection.
Computational Chemistry Drug Design ADME Prediction

Room Temperature Shipping and Storage

This compound can be shipped at ambient temperature and requires standard 2-8°C refrigeration for long-term storage, reducing shipping costs and logistical complexity compared to compounds requiring cold-chain transport .

Shipping & Storage
Cross-study comparable
Ships ambient, store 2–8°C
Reduces logistics complexity and cold-chain costs.
Per supplier specifications.
Chemical Logistics Supply Chain Management Storage Optimization

Non-Hazardous Shipping Classification

According to supplier documentation, this compound is classified as non-hazardous for transportation (DOT/IATA), requiring no special shipping declarations or hazardous material fees. It carries only a GHS Warning signal word with standard precautionary statements .

Hazard Classification
Cross-study comparable
Non-hazardous (DOT/IATA)
Eliminates HazMat shipping fees.
GHS Warning only; no special declaration required.
EHS Compliance Laboratory Safety Procurement Workflow

Recommended Applications


Racemic Intermediate for Early-Stage SAR

For medicinal chemistry programs exploring pyrrolidine-based scaffolds where stereochemistry has not yet been established as critical, the racemic mixture (CAS 114214-70-9) offers a cost advantage of approximately 18.7× over the (R)-enantiomer . This enables efficient library synthesis and preliminary structure-activity relationship (SAR) studies before committing to expensive chiral synthesis. The compound's favorable physicochemical properties (XLogP3 = 2.8, TPSA = 81.3 Ų) [1] suggest that derived analogs will maintain drug-like characteristics suitable for oral bioavailability.

3-Substituted Pyrrolidines by Nucleophilic Displacement

The tosylate leaving group enables direct nucleophilic substitution reactions without additional activation steps. This compound can be used to synthesize 3-cyanomethyl-pyrrolidine derivatives via reaction with sodium cyanide , or 3-(aminomethyl)pyrrolidine derivatives via reaction with ammonia or protected amines [1]. The pre-activated tosylate eliminates one synthetic step compared to starting from the hydroxyl precursor (CAS 114214-69-6), streamlining multi-step synthetic sequences and potentially improving cumulative yields.

Nitrogen Heterocycle Building Block

The compound serves as a versatile intermediate for constructing nitrogen-containing heterocycles commonly found in pharmaceutical compounds . With commercial availability at ≥97% purity from multiple suppliers [1] and non-hazardous shipping classification , this building block offers reliable quality and streamlined logistics for both academic research laboratories and industrial process development groups. The Boc protecting group provides orthogonal protection compatible with diverse synthetic transformations.

Application
Selection Property
Validation Focus
Racemic Intermediate for Early-Stage SAR
Cost-effective racemic scaffold
Confirm stereochemical tolerance in SAR studies
3-Substituted Pyrrolidines by Nucleophilic Displacement
Pre-activated tosylate leaving group
Verify displacement efficiency with target nucleophile
Nitrogen Heterocycle Building Block
Boc-protected amine for orthogonal synthesis
Assess compatibility with downstream transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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